UC-1V150 is a potent agonist of Toll-like receptor 7, which plays a significant role in the activation of the innate immune system. This compound has garnered attention for its potential therapeutic applications, particularly in enhancing immune responses against tumors. UC-1V150 is classified as an immunomodulator due to its ability to stimulate cellular immune responses and promote the activation of various immune cells, including macrophages.
UC-1V150 was synthesized in a laboratory setting from 2,6-dichloropurine through a multi-step chemical process. It belongs to a class of compounds known as nucleoside analogs, specifically designed to engage Toll-like receptors, which are crucial for initiating immune responses. The compound's full chemical designation includes a free aldehyde group on the benzyl moiety, which is essential for its biological activity and conjugation capabilities .
The synthesis of UC-1V150 involves several key steps:
The molecular structure of UC-1V150 can be described as follows:
The compound exhibits distinct UV absorbance characteristics, with maximum absorbance wavelengths at approximately 278 nm and 340 nm, which are useful for monitoring its concentration during synthesis and application processes .
UC-1V150 undergoes several significant chemical reactions:
The mechanism of action of UC-1V150 primarily involves its interaction with Toll-like receptor 7 on immune cells:
Data from studies indicate that UC-1V150 can significantly improve the efficacy of monoclonal antibody-mediated tumor cell targeting in vivo, demonstrating its potential as an adjuvant in cancer therapies .
UC-1V150 exhibits several notable physical and chemical properties:
UC-1V150 has several promising scientific applications:
UC-1V150 (CAS 927822-45-5) represents a synthetic small-molecule TLR7 agonist engineered to overcome limitations of earlier immunostimulatory compounds like imiquimod. Unlike first-generation imidazoquinoline-based TLR7 agonists, UC-1V150 features a distinct 6-amino-9-benzylpurine core structure optimized for enhanced aqueous solubility and efficient conjugation chemistry. This molecular design enables precise targeting of endosomal TLR7 receptors, triggering robust MyD88-dependent signaling cascades that culminate in NF-κB activation and interferon secretion [3] [7]. The strategic incorporation of a reactive aldehyde group (O=CC1H) within its benzyl moiety (SMILES: O=CC1=CC=C(CN2C(NC3=C2N=C(OCCOC)N=C3N)=O)C=C1) permits site-specific bioconjugation while preserving TLR7 binding affinity—a critical advancement in agonist design [4] [8].
Mechanistically, UC-1V150 demonstrates exceptional potency in myeloid cell activation. In vitro studies using bone-marrow-derived macrophages revealed significant IL-6 and IL-2 release at concentrations as low as 0.01 μM, with cytokine production escalating dose-dependently up to 10 μM [1] [2]. This immunostimulatory profile translates in vivo, where intravenous administration (0.38–38 nM) in C57BL/6 mice induced rapid serum cytokine elevations: IL-6 reached ~0.1 ng/mL and IL-2 peaked at ~1.5 ng/mL at the highest dose [2]. Crucially, UC-1V150 enhances Fcγ receptor-mediated effector functions, upregulating FcγRIIA and FcγRIII expression on human monocyte-derived macrophages (hMDMs) by approximately 1.5-fold. This primes macrophages for antibody-dependent cellular phagocytosis (ADCP), significantly increasing the phagocytosis index against opsonized targets [1] [5].
Table 1: Immunostimulatory Profile of UC-1V150
Experimental System | Concentration Tested | Key Immune Parameters | Observed Effect |
---|---|---|---|
Bone-marrow-derived macrophages (mouse) | 0.01–10 μM | IL-6, IL-2 release | Dose-dependent cytokine elevation |
Human monocyte-derived macrophages | 1 μg/mL | FcγRIIA/FcγRIII expression | ~1.5-fold increase |
C57BL/6 mice (IV administration) | 38 nM | Serum IL-6, IL-2 | IL-6: 0.1 ng/mL; IL-2: 1.5 ng/mL |
Opsonized target cell co-culture | Not specified | Phagocytosis index | Significant increase |
The therapeutic application of TLR agonists has historically been constrained by systemic toxicity from uncontrolled immune activation. UC-1V150 addresses this through its conjugation compatibility, enabling precise spatial and temporal control over immune stimulation. When chemically linked to tumor-specific monoclonal antibodies (mAbs) or antigens, UC-1V150 achieves localized receptor activation within disease microenvironments, minimizing off-target effects [3] [5]. This approach underpins Immune-Stimulating Antibody Conjugates (ISACs) platforms, where UC-1V150 serves as the immunostimulatory payload [2] [8].
Proof-of-concept studies demonstrated UC-1V150's utility in ISACs through conjugation to the anti-CD20 mAb rituximab. Using amine-reactive chemistry (NHS-UC-1V150), researchers achieved drug-to-antibody ratios (DARs) of 1:1 to 3:1 while preserving >90% antigen-binding capacity. The resulting conjugates exhibited markedly enhanced TLR7 agonism (EC50 28–53 nM) compared to free UC-1V150 (EC50 547 nM), confirming targeted delivery amplifies potency [3]. Crucially, these conjugates bound exclusively to CD20+ B cells in human peripheral blood leukocyte populations, demonstrating cell-type specificity absent in non-conjugated analogs [3].
Beyond oncology, UC-1V150 conjugation enhances vaccine efficacy by ensuring co-delivery of antigen and adjuvant. In a Streptococcus pneumoniae model, chemical conjugation of a UC-1V150 analog (TLR7aR) to the pilus antigen RrgB significantly improved immunogenicity and survival rates compared to unlinked mixtures. This effect persisted even when formulated with alum, highlighting the synergistic potential of conjugation with traditional adjuvants [6]. The molecular basis for this advantage involves endosomal co-localization: conjugated UC-1V150 and its antigenic cargo undergo synchronized internalization and processing by dendritic cells, ensuring TLR7 activation occurs simultaneously with antigen presentation—a prerequisite for robust adaptive immunity [6] [8].
Table 2: Structural and Functional Properties of UC-1V150 Enabling Targeted Immunotherapy
Property | Specification | Functional Significance |
---|---|---|
Molecular Formula | C16H17N5O4 | Determines solubility and reactivity |
Molecular Weight | 343.34 g/mol | Impacts pharmacokinetics and conjugation efficiency |
Reactive Group | Aldehyde (O=CC1H) | Enables site-specific bioconjugation via amine linkers |
TLR7 Specificity | No cross-reactivity with TLR8/9 | Ensures precise immune activation profile |
Conjugation Chemistry | NHS-ester or hydrazide-based | Allows controlled drug-to-antibody ratios (DAR 1:1–3:1) |
Thermal Stability | Tm >75°C | Permits conjugation at 37°C without denaturation |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0